![molecular formula C30H43N5O7 B10830759 phenyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B10830759.png)
phenyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UAWJ248 is a synthetic organic compound that has garnered significant attention due to its role as a covalent inhibitor of the SARS-CoV-2 3CL protease (Mpro). This compound is part of a series of inhibitors designed to target the main protease of the virus responsible for COVID-19, making it a crucial component in antiviral research .
Preparation Methods
Synthetic Routes and Reaction Conditions
UAWJ248 is synthesized through a multi-step process involving the coupling of various amino acid derivatives. The synthesis begins with the preparation of key intermediates, which are then coupled under specific reaction conditions to form the final product. The reaction conditions typically involve the use of protecting groups, coupling reagents, and solvents to ensure the desired stereochemistry and purity of the compound .
Industrial Production Methods
While detailed industrial production methods for UAWJ248 are not extensively documented, the synthesis likely follows similar protocols used in the pharmaceutical industry for the production of complex organic molecules. This includes large-scale reactions in batch reactors, purification through chromatography, and rigorous quality control measures to ensure consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions
UAWJ248 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within UAWJ248, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents into the molecule, affecting its binding affinity and specificity.
Common Reagents and Conditions
Common reagents used in the reactions involving UAWJ248 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to maintain the integrity of the compound and achieve the desired modifications .
Major Products
These analogs are studied to understand the structure-activity relationship and optimize the compound’s efficacy as an inhibitor .
Scientific Research Applications
UAWJ248 has a wide range of scientific research applications, particularly in the fields of:
Chemistry: It serves as a model compound for studying the inhibition of viral proteases and the development of antiviral agents.
Biology: UAWJ248 is used to investigate the biological pathways involved in viral replication and the host’s immune response.
Medicine: The compound is a potential candidate for antiviral drug development, specifically targeting the SARS-CoV-2 virus.
Industry: UAWJ248’s synthesis and application provide insights into the production of complex organic molecules and the development of new pharmaceuticals
Mechanism of Action
UAWJ248 exerts its effects by covalently binding to the active site of the SARS-CoV-2 main protease (Mpro). This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins and thereby blocking viral replication. The molecular targets include the catalytic residues of the protease, and the pathways involved are those related to viral protein processing and replication .
Comparison with Similar Compounds
Similar Compounds
UAWJ246: Another analog designed to profile the side-chain preferences of the protease’s binding pockets.
UAWJ247: Similar to UAWJ248 but with different side-chain modifications to explore binding affinity and specificity.
Calpain Inhibitors II and XII: These inhibitors also target the SARS-CoV-2 main protease but have different binding modes and structural features
Uniqueness
UAWJ248 is unique due to its ability to occupy the additional S4 pocket of the protease, providing superior cell-based activity compared to other analogs. Its design and binding characteristics offer valuable insights into the development of dual inhibitors that can target both viral and host proteases .
Properties
Molecular Formula |
C30H43N5O7 |
|---|---|
Molecular Weight |
585.7 g/mol |
IUPAC Name |
phenyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C30H43N5O7/c1-17(2)14-23(34-28(39)24(15-18(3)4)35-30(41)42-21-8-6-5-7-9-21)27(38)33-22(16-19-12-13-31-26(19)37)25(36)29(40)32-20-10-11-20/h5-9,17-20,22-24H,10-16H2,1-4H3,(H,31,37)(H,32,40)(H,33,38)(H,34,39)(H,35,41)/t19-,22-,23-,24-/m0/s1 |
InChI Key |
COHKXTNMOWXZEZ-HCUBDLJJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(=O)C(=O)NC2CC2)NC(=O)[C@H](CC(C)C)NC(=O)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(=O)C(=O)NC2CC2)NC(=O)C(CC(C)C)NC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-1-[(4S,5S)-4-benzyl-2-oxo-1,3-oxazolidin-5-yl]-3-phenylpropan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B10830684.png)
![2-azaniumylethyl [(2R)-2-[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B10830690.png)
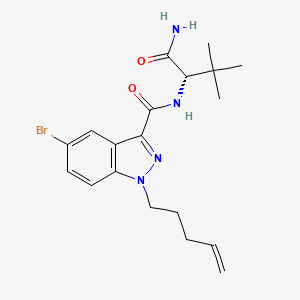
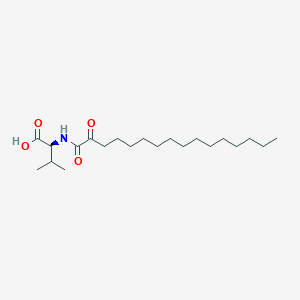

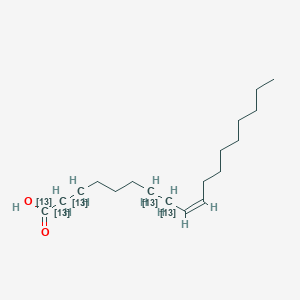
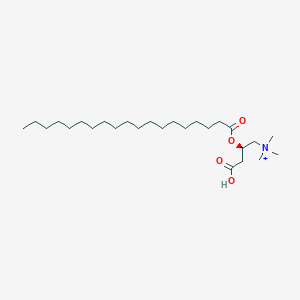
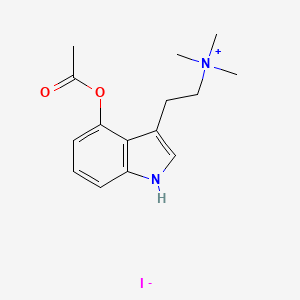

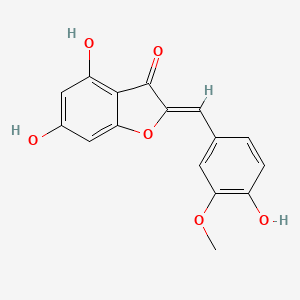
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5R,6S)-2-[2-[4-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyphenyl]-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B10830730.png)
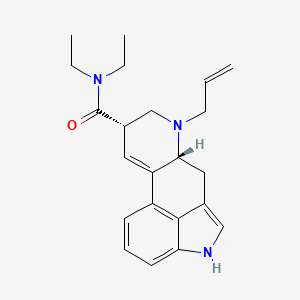
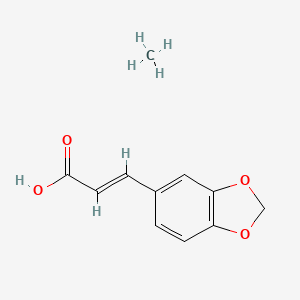
![(6aS,7S,10aR)-2-anilino-7-methyl-8-oxo-10a-phenyl-5,6,6a,7-tetrahydrobenzo[h]quinazoline-9-carbonitrile](/img/structure/B10830776.png)
